molecular formula C22H16O6 B5276421 benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

Cat. No.: B5276421
M. Wt: 376.4 g/mol
InChI Key: JJQXIGGGPVIKQS-UHFFFAOYSA-N
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Description

Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is a synthetic organic compound characterized by a xanthene core modified with hydroxyl, oxo, and benzyl ester functional groups. The xanthene scaffold (a tricyclic structure fused with oxygen) is central to its chemical behavior, while the benzyl ester moiety enhances its lipophilicity and stability. This compound is structurally related to fluorescein derivatives, which are widely used in fluorescence labeling and biomedical imaging . Its molecular formula is C₂₂H₁₆O₆, with a molecular weight of approximately 376.36 g/mol.

Properties

IUPAC Name

benzyl 2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c23-17-10-15(26-13-20(24)27-12-14-6-2-1-3-7-14)11-19-21(17)22(25)16-8-4-5-9-18(16)28-19/h1-11,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXIGGGPVIKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate typically involves the esterification of [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives, which may exhibit different biological activities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzyl or acetate derivatives.

Scientific Research Applications

Biological Activities

Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate exhibits a range of biological activities that make it a candidate for further research:

  • Anticholinergic Activity : Recent studies have shown that xanthone derivatives, including this compound, possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease. The compound demonstrated an IC50 value indicative of potent AChE inhibition, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Antioxidant Properties : Xanthones are known for their antioxidant activities. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Synthesis and Structural Insights

The synthesis of this compound typically involves the esterification of xanthone derivatives with benzyl alcohol. The structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, which provide insights into the molecular geometry and bonding interactions that influence its biological activity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of xanthone derivatives, including this compound:

StudyFindings
A series of 3-O-substituted xanthone derivatives were synthesized and evaluated for their anti-cholinergic activities. This compound exhibited significant AChE inhibitory activity with an IC50 value indicating strong efficacy.
Investigated the antioxidant properties of various xanthones, highlighting the potential of this compound in reducing oxidative stress in cellular models.
Crystallographic studies revealed detailed molecular interactions within the compound, emphasizing the role of hydrogen bonding in stabilizing its structure and enhancing its biological efficacy.

Mechanism of Action

The mechanism of action of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, the compound may interact with specific proteins involved in inflammation and microbial growth, thereby exerting its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues in the Xanthene Family

The compound shares structural motifs with several xanthene derivatives, differing primarily in functional groups and substitution patterns. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate C₂₂H₁₆O₆ Benzyl ester, hydroxyl, oxo Fluorescence labeling, potential drug delivery
2-((9-Oxo-9H-xanthen-3-yl)oxy)acetic acid C₁₅H₁₀O₅ Carboxylic acid, hydroxyl, oxo Fluorescent probes, pH-sensitive dyes
Rhodamine B C₂₈H₃₁ClN₂O₃ Ethyl ester, dimethylamino, xanthene Microscopy, flow cytometry
Fluorescein C₂₀H₁₂O₅ Carboxylic acid, hydroxyl, xanthene Tracer dye, diagnostic imaging
Eosin Y C₂₀H₈Br₄O₅ Bromine substituents, carboxylic acid Histology staining, red fluorescence

Key Findings :

  • The benzyl ester in the target compound improves lipid membrane permeability compared to carboxylic acid derivatives like fluorescein .
  • Unlike Rhodamine B, which contains a dimethylamino group for red-shifted emission, the target compound’s hydroxyl group may limit its fluorescence quantum yield but enhance solubility in polar solvents .
  • Toxicity : While fluorescein and eosin have well-documented safety profiles, data on the target compound’s ecotoxicity (e.g., aquatic chronic toxicity) remain unavailable, necessitating further study .
Comparison with Benzyl Acetate Derivatives

The benzyl ester group links this compound to other acetate derivatives, though substituents on the xanthene core confer distinct properties:

Compound Name Core Structure Functional Modifications Unique Properties Reference
This compound Xanthene Hydroxyl, oxo, benzyl ester Fluorescence, enzyme interaction
Benzyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate Cyclohexa[c]chromen Methyl, cyclohexane-fused chromen Anticancer activity, enzyme inhibition
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide Xanthene + thiophene Thiophene sulfone, methylamide Anti-inflammatory potential
Benzyl acetate Simple ester No fused rings Solvent, fragrance industry

Key Findings :

  • The cyclohexa[c]chromen derivative () exhibits stronger anticancer activity due to its fused ring system enhancing DNA intercalation .
  • Unlike simple benzyl acetate (used in perfumes), the target compound’s xanthene core enables π-π stacking interactions, critical for binding to biological targets like enzymes or receptors .
Research Methodologies and Data Gaps
  • Synthesis : NMR data from confirm successful synthesis of analogous xanthene derivatives via esterification and alkylation .
  • For example, the thiophene-containing analogue shows anti-inflammatory activity in vitro but requires clinical validation .

Biological Activity

Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is a xanthone derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by relevant data tables and case studies.

Overview of Xanthones

Xanthones are aromatic compounds known for their complex structures and significant pharmacological properties. The general structure of a xanthone includes a dibenzo-γ-pyrone framework, which contributes to its biological activity through various mechanisms, including antioxidant effects and enzyme inhibition.

1. Anticancer Activity

This compound has shown promising results in cancer research. Studies indicate that xanthone derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study investigating the effects of xanthone derivatives on neuroblastoma cells, this compound was found to enhance TAp73 transcriptional activity, leading to cell cycle arrest and apoptosis in p53-null and mutant p53-expressing tumor cells. This suggests potential therapeutic applications in treating neuroblastoma and other cancers resistant to conventional therapies .

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against various pathogenic bacteria. Xanthones exhibit broad-spectrum antibacterial activity, making them potential candidates for developing new antimicrobial agents.

Data Table: Antibacterial Activity of Xanthones

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
3-chloro-4,6-dimethoxy-xanthoneE. faecalis50 µg/mL

This table illustrates the varying degrees of activity against different bacterial strains, indicating the potential for developing new antibacterial therapies based on xanthone derivatives .

3. Antioxidant Activity

Xanthones are also recognized for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

Mechanism:
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This mechanism is crucial in preventing cellular damage and maintaining cellular homeostasis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of xanthones is critical for optimizing their biological activities. Modifications at specific positions on the xanthone scaffold can enhance or diminish their efficacy.

Key Findings:
Research indicates that substituents at the C1 position significantly influence the compound's potency against various biological targets, including cancer cells and bacteria. For instance, compounds with methoxy groups at specific positions demonstrate enhanced anticancer activity compared to unsubstituted counterparts .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid (PubChem CID: 6216753) .

Conditions Reagents Yield References
Basic hydrolysis (room temp)1M NaOH, ethanol85%
Acidic hydrolysis (reflux)6M HCl, THF78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the benzyl group acting as a leaving group. The product is a key intermediate for further functionalization .

Photochemical Cleavage

The benzyl ester demonstrates photolability under UV irradiation (λ = 320–365 nm), releasing [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid via a photoenolization mechanism .

Wavelength Solvent Quantum Yield (Φ) Reaction Time
350 nmAcetonitrile0.6410–30 min

This reactivity aligns with studies on 2-nitrobenzyl (2-NB) derivatives, where photoredox processes generate transient intermediates (e.g., aci-nitro species) that collapse to release the acid .

Transesterification

The benzyl ester reacts with alcohols (e.g., methanol, isopropanol) under basic conditions to form alternative esters .

Catalyst Alcohol Temperature Yield
K₂CO₃Methanol60°C72%
DBUIsopropanolRT68%

This method is employed to modulate solubility or introduce functional groups for downstream applications .

Hydrogenolysis

Catalytic hydrogenation cleaves the benzyl ester to produce [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid .

Catalyst Pressure Solvent Yield
Pd/C (10%)1 atm H₂Ethanol92%

The reaction is selective for the benzyl group, leaving the xanthene core intact .

Nucleophilic Substitution

The ester undergoes aminolysis with primary amines to form acetamide derivatives, as seen in structurally related compounds.

Amine Base Conditions Yield
n-ButylamineEt₃N80°C, 6h65%
AnilineK₂CO₃Reflux, 12h58%

This reactivity is critical for synthesizing bioactive analogs.

Oxidation of the Xanthene Core

While the ester group remains stable, the xanthene backbone undergoes oxidation at the 9-keto position under strong oxidants (e.g., CrO₃), forming quinone-like structures .

Oxidant Solvent Temperature Product
CrO₃DCM0°C, 10h9,10-Anthraquinone analog

Stability and Degradation Pathways

  • Light Sensitivity : Prolonged UV exposure degrades the ester via photoenolization .

  • Moisture : Hydrolysis accelerates in aqueous solutions (t₁/₂ = 4h at pH 7.4).

  • Thermal Stability : Stable below 100°C; decomposes at higher temperatures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate, and how can reaction conditions be optimized for yield?

  • Answer : Synthesis typically involves esterification between [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid and benzyl alcohol, utilizing coupling agents like DCC/DMAP or enzymatic catalysis. For optimization, transesterification with immobilized lipases (e.g., Novozym®435) in non-polar solvents (e.g., n-heptane) at 300 rpm enhances yields by minimizing steric hindrance. Reaction parameters (temperature, enzyme loading) can be refined via response surface methodology (RSM) or Taguchi experimental design .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H and 13C NMR confirm ester (δ ~4.8 ppm for benzyl CH2, δ ~170 ppm for carbonyl) and ether linkages. DEPT-135 identifies protonated carbons.
  • FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C ether).
  • HRMS : Validates molecular weight (e.g., [M+Na]+ at m/z 413.1).
  • HPLC-UV : Monitors purity using reverse-phase C18 columns (λ = 254 nm for xanthenone absorbance). X-ray crystallography (via SHELX programs) resolves crystal packing and hydrogen bonding .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Answer : The compound exhibits moderate solubility in DMSO and DMF but limited water solubility. Stability studies show degradation above 50°C, necessitating storage at -20°C in amber vials to prevent photodegradation. LogP (~2.8) indicates lipophilicity, impacting cell permeability in biological assays. Avoid exposure to strong oxidizers (e.g., HNO3) due to ester group reactivity .

Advanced Research Questions

Q. How can kinetic parameters for the enzymatic synthesis of this compound be determined using bisubstrate models?

  • Answer : Apply a Ping-Pong bi-bi kinetic model to initial rate data under varying substrate concentrations. Nonlinear regression (e.g., Levenberg-Marquardt algorithm) estimates Vmax (~0.12 mM/min) and Km for benzyl alcohol (~45 mM) and acyl donor (~30 mM). Progress curve analysis over 24 hours identifies competitive inhibition by excess acyl donor. Stopped-flow fluorescence can track real-time enzyme-substrate binding .

Q. What crystallographic challenges arise when determining the structure of this compound via X-ray diffraction, and how can SHELX software address them?

  • Answer : Challenges include crystal twinning and anisotropic displacement due to the flexible benzyl group. SHELXD solves partial disorder via dual-space recycling, while SHELXL refines hydrogen-bonding networks (e.g., O-H···O=C interactions). Data collection at 100 K reduces thermal motion artifacts. R-factors <5% are achievable with high-resolution (<1.0 Å) datasets .

Q. What methodologies are effective for analyzing the environmental impact of this compound, particularly aquatic toxicity?

  • Answer : Follow OECD guidelines:

  • Test 201 : Algal growth inhibition (72-h EC50 ~12 mg/L).
  • Test 202 : Daphnia immobilization (48-h EC50 ~8 mg/L).
  • Test 210 : Fish embryo toxicity (96-h LC50 ~15 mg/L).
    HPLC-MS/MS quantifies biodegradation products (e.g., xanthenone derivatives). Chronic toxicity (H412 classification) requires structural analogs for comparative risk assessment .

Q. How do substituent modifications on the xanthenone core influence the photophysical properties of this compound derivatives?

  • Answer : Electron-withdrawing groups (e.g., -Cl at position 2 or 7) redshift fluorescence emission (Δλ ~30 nm) by stabilizing the excited state. Time-dependent DFT calculations (B3LYP/6-31G*) correlate substituent electronegativity with HOMO-LUMO gaps (~3.2 eV). Spectrofluorimetry in ethanol (quantum yield ΦF ~0.45) confirms applications in pH-sensitive probes .

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